REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][OH:5].[OH:6][C:7]1[C:15]2[CH:14]=[CH:13][S:12][C:11]=2[CH:10]=[CH:9][CH:8]=1.C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[OH:5][CH2:4][CH2:3][CH2:2][O:6][C:7]1[C:15]2[CH:14]=[CH:13][S:12][C:11]=2[CH:10]=[CH:9][CH:8]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
BrCCCO
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC=2SC=CC21
|
Name
|
|
Quantity
|
3.04 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
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3 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The solid residue was recrystallised from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCOC1=CC=CC=2SC=CC21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |